Improved Enzyme Inhibition Potency Over Predecessor Oxygen-Linked Biscationic Inhibitors EB-3D and EB-3P
ChoKα inhibitor-3 (PL48) inhibits recombinant HChoK α1 with an IC50 of 0.66 μM, representing a 1.5-fold improvement in enzyme-level potency compared to the predecessor oxygen-linked biscationic compounds EB-3D and EB-3P, which both exhibit IC50 values of approximately 1.0 μM against ChoKα1 . This potency gain is attributed to the bioisosteric replacement of the diphenoxyethane linker with a sulfur-containing dithioethane linker, which alters the interaction with the enzyme's Mg²⁺ cofactor binding environment [1].
| Evidence Dimension | Enzyme inhibition potency (IC50 against human ChoKα1) |
|---|---|
| Target Compound Data | 0.66 μM (PL48 / ChoKα inhibitor-3) |
| Comparator Or Baseline | EB-3D: 1.0 μM; EB-3P: ~1.0 μM (both oxygen-linked biscationic inhibitors) |
| Quantified Difference | PL48 is approximately 1.5-fold more potent than EB-3D and EB-3P at the enzymatic level |
| Conditions | Recombinant human ChoKα1 enzyme inhibition assay (referenced in Pharmaceutics 2022 and Eur J Med Chem 2023) |
Why This Matters
Higher target engagement at lower concentrations can reduce the required compound quantity in enzyme-based screening assays, directly impacting procurement volume decisions.
- [1] Luque-Navarro PM, et al. Eur J Med Chem. 2023;246:115003. Docking analysis using FLAP suggests binding involves interaction with Mg²⁺ cofactor or its destabilization. View Source
